molecular formula C10H16O2SSi B101251 Phenyl Trimethylsilylmethyl Sulfone CAS No. 17872-92-3

Phenyl Trimethylsilylmethyl Sulfone

Cat. No.: B101251
CAS No.: 17872-92-3
M. Wt: 228.38 g/mol
InChI Key: OEXJFEDAGJGOEP-UHFFFAOYSA-N
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Description

Phenyl Trimethylsilylmethyl Sulfone, also known as (Phenylsulfonylmethyl)trimethylsilane, is an organosilicon compound with the molecular formula C10H16O2SSi and a molecular weight of 228.38 g/mol . This compound is characterized by the presence of a phenyl group, a sulfone group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Phenyl Trimethylsilylmethyl Sulfone can be synthesized through various methods. One common synthetic route involves the reaction of phenylsulfonyl chloride with trimethylsilylmethyl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Phenyl Trimethylsilylmethyl Sulfone undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl Trimethylsilylmethyl Sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl Trimethylsilylmethyl Sulfone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

benzenesulfonylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXJFEDAGJGOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391113
Record name Phenyl Trimethylsilylmethyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-92-3
Record name Phenyl Trimethylsilylmethyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trimethylsilylmethyl Sulfone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Phenyl Trimethylsilylmethyl Sulfone in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis, specifically in the preparation of vinyl sulfones. The lithio anion of this compound reacts with carbonyl compounds, such as aldehydes and ketones, to yield vinyl sulfones through a modified Peterson olefination procedure [, ]. This reaction provides a versatile route to synthesize various vinyl sulfone derivatives, which are important building blocks in organic synthesis.

Q2: How is this compound typically prepared?

A2: While several synthetic routes exist, a practical method for large-scale preparation involves two key steps []. First, sodium thiophenolate reacts with (Chloromethyl)trimethylsilane. The resulting sulfide is then oxidized to this compound using buffered Peracetic Acid. This method offers a relatively straightforward and efficient approach for obtaining the desired compound.

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